4-(イソチオシアナトメチル)-1-メチルピペリジン

説明

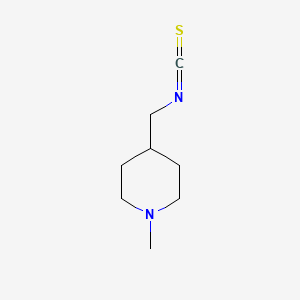

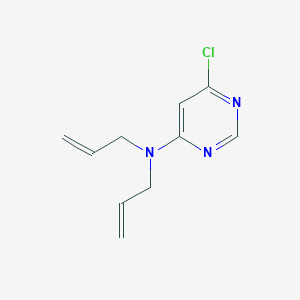

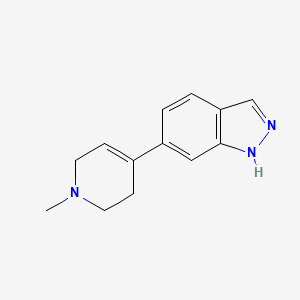

4-(Isothiocyanatomethyl)-1-methylpiperidine (4-IMP) is an important organic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless crystalline solid with a melting point of 86-87°C and a boiling point of 134-135°C. 4-IMP is a derivative of piperidine and is found in many pharmaceutical and industrial products. It is a versatile molecule and can be used as a reactant, intermediate, or as a functionalizing agent in organic synthesis. 4-IMP is also used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.

科学的研究の応用

がん研究:アルデヒド脱水素酵素阻害

4-(イソチオシアナトメチル)-1-メチルピペリジンなどのイソチオシアネートは、アルデヒド脱水素酵素(ALDH)阻害剤としての可能性が研究されています . ALDHは、特に非小細胞肺がん(NSCLC)において、がん細胞の薬剤耐性発達に役割を果たしています。 これらの化合物は、シスプラチン耐性とNSCLC細胞の遊走能を低下させる可能性があり、化学療法抵抗性の克服における役割を示唆しています .

化学療法アジュバント

化学療法の文脈において、イソチオシアネート誘導体は、既存のがん治療の有効性を向上させるアジュバントとして役立ちます。 ALDH陽性がん細胞を標的とすることで、上皮間葉転換(EMT)表現型を逆転させる可能性があり、これはがん細胞の浸潤性と転移の増加に関連しています .

薬理学的調査:薬物親和性評価

イソチオシアネート化合物のさまざまなタンパク質に対する親和性は、AutoDockToolsなどの計算ツールを使用して評価できます。 これは、薬物設計および開発において重要な、標的タンパク質に対する強い親和性を持つ化合物を選択するのに役立ちます .

生物学的調査:タンパク質発現調節

特定のイソチオシアネートを長期間補充すると、がん細胞のタンパク質発現に影響を与えることが示されています。 たとえば、がん細胞の遊走と薬剤耐性に関与するABCC1とALDH3A1の発現を減少させながら、E-カドヘリンの発現を増加させることができます .

作用機序

Target of Action

Isothiocyanates, a group to which this compound belongs, are known for their antimicrobial properties against human pathogens . .

Mode of Action

Isothiocyanates are generally known for their antimicrobial properties . They interact with their targets, leading to changes that inhibit the growth of pathogens. The specific interactions and changes caused by 4-(Isothiocyanatomethyl)-1-methylpiperidine are yet to be studied in detail.

Biochemical Pathways

Isothiocyanates are known to have broad pharmacological effects, suggesting they may interact with multiple pathways

Result of Action

One study suggests that a structurally related isothiocyanate can reverse the epithelial to mesenchymal transition phenotype and migratory potential of certain cancer cells . .

生化学分析

Biochemical Properties

4-(Isothiocyanatomethyl)-1-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with aldehyde dehydrogenase (ALDH), where it acts as an inhibitor . This inhibition can decrease the tolerance of certain cancer cells to chemotherapy drugs like cisplatin . Additionally, 4-(Isothiocyanatomethyl)-1-methylpiperidine has been shown to interact with ABC proteins, affecting their function and potentially altering cellular transport mechanisms .

Cellular Effects

The effects of 4-(Isothiocyanatomethyl)-1-methylpiperidine on various cell types and cellular processes are profound. In non-small-cell lung cancer (NSCLC) cells, it has been observed to decrease the migratory ability and reverse the epithelial-to-mesenchymal transition (EMT) phenotype . This compound also influences cell signaling pathways, particularly those involving E-Cadherin, ABCC1, and ALDH3A1, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(Isothiocyanatomethyl)-1-methylpiperidine exerts its effects through several mechanisms. It binds to ALDH and ABC proteins, inhibiting their activity . This binding interaction leads to a decrease in the cisplatin tolerance of cancer cells and affects their migratory potential . Additionally, the compound’s interaction with these proteins results in changes in gene expression, particularly those genes involved in cell adhesion and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Isothiocyanatomethyl)-1-methylpiperidine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to 4-(Isothiocyanatomethyl)-1-methylpiperidine can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4-(Isothiocyanatomethyl)-1-methylpiperidine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit ALDH activity without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse reactions have been observed . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-(Isothiocyanatomethyl)-1-methylpiperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. The compound’s inhibition of ALDH affects the metabolic flux and levels of metabolites associated with this enzyme . Additionally, its interaction with ABC proteins can influence the transport and distribution of metabolites within the cell .

Transport and Distribution

The transport and distribution of 4-(Isothiocyanatomethyl)-1-methylpiperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound interacts with ABC proteins, which play a crucial role in its cellular localization and accumulation . These interactions affect the compound’s distribution within different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of 4-(Isothiocyanatomethyl)-1-methylpiperidine is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ALDH and ABC proteins . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function .

特性

IUPAC Name |

4-(isothiocyanatomethyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-10-4-2-8(3-5-10)6-9-7-11/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYUSMJAYCUFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine](/img/structure/B1464769.png)

![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)

![N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1464785.png)